4-(1H-Perimidin-2-yl)benzoic acid
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Overview
Description
4-(1H-Perimidin-2-yl)benzoic acid is an organic compound with the molecular formula C18H12N2O2 It is a derivative of perimidine and benzoic acid, featuring a perimidinyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Perimidin-2-yl)benzoic acid typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with a carboxylic acid derivative. One common method is the reaction of 1,8-diaminonaphthalene with 4-carboxybenzaldehyde under acidic conditions, followed by oxidation to yield the desired product. The reaction conditions often include the use of glacial acetic acid as a solvent and heating at elevated temperatures (e.g., 120°C) under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Catalysts such as metal complexes or ionic liquids may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Perimidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The perimidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents (e.g., dichloromethane).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
4-(1H-Perimidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(1H-Perimidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The perimidinyl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The benzoic acid moiety can participate in additional interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-(1H-Perimidin-2-yl)aniline: Similar structure but with an amino group instead of a carboxylic acid.
4-(1H-Perimidin-2-yl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-(1H-Perimidin-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness: 4-(1H-Perimidin-2-yl)benzoic acid is unique due to the presence of both the perimidinyl and benzoic acid moieties, which confer distinct chemical and biological properties. The carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(1H-perimidin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18(22)13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10H,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLAQXDJHWXDNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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